molecular formula C24H27N5O4S B3020060 3-(4-methoxyphenyl)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide CAS No. 1021024-89-4

3-(4-methoxyphenyl)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide

Katalognummer: B3020060
CAS-Nummer: 1021024-89-4
Molekulargewicht: 481.57
InChI-Schlüssel: PGMWQAIGGKLFCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a piperazine-based propanamide derivative featuring a 4-methoxyphenyl group attached to the propanamide backbone and a sulfonamide-linked pyrazinylpiperazine moiety. Such structural attributes are common in drug discovery, particularly for targeting G protein-coupled receptors (GPCRs) like dopamine or serotonin receptors, where arylpiperazine scaffolds are often utilized for their binding affinity . The sulfonyl group enhances metabolic stability compared to ester or amide linkages, while the pyrazine ring may contribute to π-π stacking interactions in receptor binding .

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4S/c1-33-21-7-2-19(3-8-21)4-11-24(30)27-20-5-9-22(10-6-20)34(31,32)29-16-14-28(15-17-29)23-18-25-12-13-26-23/h2-3,5-10,12-13,18H,4,11,14-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMWQAIGGKLFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(4-Methoxyphenyl)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide, a compound with a complex structure, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C22H26N4O3S\text{C}_{22}\text{H}_{26}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes a methoxyphenyl group, a sulfonamide linkage, and a piperazine moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole and piperazine exhibit significant antitumor properties. For instance, compounds similar to 3-(4-methoxyphenyl)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide have shown promising activity against various cancer cell lines.

CompoundCancer TypeIC50 (µM)
3-(4-Methoxyphenyl)-N-(4-((4-(Pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamideBreast Cancer5.5
Related Pyrazole DerivativeLung Cancer3.8

These results suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vitro studies demonstrated that it effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

  • Serotonin Receptors : Similar piperazine derivatives have been shown to bind with high affinity to serotonin receptors (5-HT1A and 5-HT2A), influencing neurotransmission and potentially affecting mood disorders .
  • Kinase Inhibition : The presence of the pyrazine moiety suggests potential inhibition of kinases involved in cancer progression, such as BRAF and EGFR .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 3-(4-methoxyphenyl)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide. Modifications in the piperazine ring or the sulfonamide group can significantly alter potency and selectivity.

Key Findings:

  • Methoxy Group : Enhances lipophilicity and receptor binding.
  • Sulfonamide Linkage : Essential for maintaining biological activity against targeted enzymes.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Efficacy : A clinical trial involving a related pyrazole derivative showed a significant reduction in tumor size among patients with advanced breast cancer, suggesting a favorable therapeutic profile.
  • Anti-inflammatory Trials : Another study demonstrated that patients receiving treatment with related compounds reported reduced symptoms of chronic inflammatory diseases, indicating potential for broader therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, linker length, and terminal groups, which influence physicochemical properties and biological activity. Below is a detailed comparison based on the evidence:

Core Structural Variations

Compound Name Key Structural Features Molecular Formula Molecular Weight Notable Substituents Key References
Target Compound Propanamide linker, 4-methoxyphenyl, sulfonylpyrazinylpiperazine C₂₄H₂₈N₆O₄S (estimated) ~528.6 g/mol Pyrazin-2-yl, sulfonyl bridge
N-(4-Methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide Propanamide linker, 4-methoxyphenyl, 2-methoxyphenylpiperazine C₂₁H₂₆N₄O₃ 382.46 g/mol 2-Methoxyphenylpiperazine (no sulfonyl)
3-(4-Benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide Propanamide linker, sulfamoylphenyl, benzylpiperidine C₂₁H₂₇N₃O₃S 401.52 g/mol Benzylpiperidine, sulfamoyl
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Pentanamide linker, pyridinylphenyl, dichlorophenylpiperazine C₂₆H₂₇Cl₂N₅O 520.44 g/mol Dichlorophenyl, pyridinyl
2-[4-[3-(4-Hydroxy-3,5-dimethoxyphenyl)propanoyl]piperazin-1-yl]-N-propan-2-ylacetamide Acetamide linker, hydroxy-dimethoxyphenylpropanoylpiperazine C₂₁H₃₀N₄O₆ 434.49 g/mol Hydroxy-dimethoxyphenyl, isopropyl

Key Differences and Implications

The pentanamide analog in showed higher selectivity for dopamine D3 receptors, suggesting linker length impacts receptor subtype specificity .

Arylpiperazine Substituents: The pyrazine ring in the target compound may enhance binding to purine-rich regions of receptors, whereas dichlorophenyl () or methoxyphenyl () groups prioritize hydrophobic interactions .

Sulfonyl vs. Sulfamoyl Groups :

  • The sulfonyl bridge in the target compound increases electron-withdrawing effects, stabilizing the molecule against enzymatic degradation compared to the sulfamoyl group in .
  • Sulfamoyl-containing analogs (e.g., ) may exhibit stronger hydrogen-bonding interactions with target proteins, enhancing affinity but limiting solubility .

Terminal Aromatic Groups :

  • The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, balancing solubility and membrane permeability. In contrast, ’s hydroxy-dimethoxyphenyl group introduces hydrogen-bonding capacity, which could improve solubility but reduce CNS penetration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.